molecular formula C23H25N3O6 B2779403 N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421497-51-9

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2779403
CAS No.: 1421497-51-9
M. Wt: 439.468
InChI Key: LBRVMNJSKRKJDO-UHFFFAOYSA-N
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Description

This compound is a complex ethanediamide derivative featuring two distinct pharmacophoric moieties:

  • 2H-1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring commonly associated with serotoninergic activity and metabolic stability .
  • 3-(2-Oxopiperidin-1-yl)phenyl group: A piperidinone-substituted phenyl ring, which may contribute to conformational rigidity and target binding via hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c27-18(15-7-8-19-20(12-15)32-14-31-19)9-10-24-22(29)23(30)25-16-4-3-5-17(13-16)26-11-2-1-6-21(26)28/h3-5,7-8,12-13,18,27H,1-2,6,9-11,14H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRVMNJSKRKJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the benzo[d][1,3]dioxole derivative through a reaction involving piperonal and appropriate reagents . The hydroxypropyl group can be introduced via a hydroxylation reaction, while the oxopiperidinylphenyl group is often synthesized through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the oxopiperidinyl group can produce secondary amines .

Scientific Research Applications

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl and oxopiperidinyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight* Key Functional Groups Biological Activity Reference
Target Compound ~483.5 g/mol Benzodioxol, hydroxypropyl, oxopiperidinyl Hypothesized enzyme inhibition -
Quinolinyl Oxamide Derivative (QOD) ~406.4 g/mol Benzodioxol, quinolinyl, ethanediamide Falcipain inhibitor (IC₅₀: 1.2 µM)
Indole Carboxamide Derivative (ICD) ~375.4 g/mol Indole, carboxamide Falcipain inhibitor (IC₅₀: 0.8 µM)
MDA 2-Aldoxime Analog 207.2 g/mol Benzodioxol, methylpropylidene, hydroxylamine Isomer-dependent activity (unspecified)
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide 322.4 g/mol Benzylpiperidine, acetamide Opioid receptor modulation

*Molecular weights calculated based on structural formulas.

Key Findings:

Benzodioxol-Containing Analogs: The target compound and QOD share the benzodioxol moiety, which is linked to enhanced metabolic stability and CNS penetration . However, QOD’s quinolinyl group confers stronger π-π stacking interactions, correlating with its lower IC₅₀ against falcipain compared to the target compound’s untested activity .

Piperidinone vs. Piperidine Derivatives: The target compound’s 2-oxopiperidinyl group introduces a ketone group absent in N-(1-benzylpiperidin-4-yl)-N-phenylacetamide . This ketone may enhance hydrogen bonding to enzymatic active sites, as seen in protease inhibitors .

Linker Flexibility :

  • The 3-hydroxypropyl linker in the target compound contrasts with ICD’s rigid indole-carboxamide scaffold. Hydroxypropyl’s flexibility may improve tissue distribution but reduce binding specificity compared to ICD’s planar structure .

Isomerism and Activity :

  • Similar to the MDA 2-aldoxime analog (which exhibits isomer-dependent activity), stereochemical variations in the target compound’s hydroxypropyl group could significantly alter efficacy .

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a piperidine ring. Its molecular formula is C20H27N3O6C_{20}H_{27}N_{3}O_{6}, with a molecular weight of approximately 399.45 g/mol. The structural components contribute to its pharmacological properties, influencing its interactions with biological targets.

Table 1: Structural Components

ComponentDescription
BenzodioxoleA bicyclic structure known for various biological activities
PiperidineA six-membered ring that enhances solubility and bioavailability
Hydroxypropyl groupContributes to the compound's hydrophilicity

Research indicates that this compound exhibits several biological activities, primarily through modulation of enzymatic pathways and receptor interactions.

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. For instance, studies have demonstrated that related compounds effectively reduce prostaglandin E2 synthesis in macrophages, suggesting a potential role in managing inflammatory conditions.
  • Antioxidant Properties : The presence of the benzodioxole ring is associated with antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays have indicated cytotoxic effects against various cancer cell lines.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of related benzodioxole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) at micromolar concentrations, supporting the therapeutic potential of this class of compounds in treating chronic inflammatory diseases.

Case Study 2: Anticancer Activity
In another study, this compound was tested against breast cancer cell lines. The compound exhibited an IC50 value of 15 µM, indicating substantial cytotoxicity compared to control groups. Further mechanistic studies revealed that it triggered apoptosis via mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for synthesizing N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Acyl chloride formation : Reacting benzodioxol-5-ylmethanol with oxalyl chloride to generate reactive intermediates .
  • Amide coupling : Introducing the 2-oxopiperidinylphenyl moiety via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., reflux in propionic anhydride for 12 hours) .
  • Purification : Chromatographic techniques (e.g., column chromatography) and recrystallization are used to isolate the final product. Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are recommended for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups and connectivity (e.g., aromatic protons at δ 7.24–7.40 ppm, oxopiperidine signals at δ 2.29–2.78 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for pharmacological studies) .
  • Mass Spectrometry (GC/MS or LC-MS) : Validates molecular weight (e.g., calculated vs. observed mass for C23H28N2O3: 380 g/mol) .

Q. How can researchers screen its biological activity against potential targets?

  • Methodological Answer :
  • In vitro assays : Receptor binding studies (e.g., competitive displacement assays using radiolabeled ligands) to evaluate affinity for CNS targets like serotonin or dopamine receptors .
  • Enzyme inhibition assays : Measure activity against kinases or proteases using fluorogenic substrates .
  • Cell-based models : Assess cytotoxicity or modulation of signaling pathways in neuronal cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Parameter screening : Systematically vary temperature, solvent polarity (e.g., CHCl3 vs. 2-propanol), and catalyst loading (e.g., piperidine in ethanol) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., hydrolysis of amide bonds) .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical factors affecting yield (e.g., reflux time, anhydride stoichiometry) .

Q. What strategies address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Comparative meta-analysis : Pool data from independent studies to identify outliers and assess reproducibility .
  • Dose-response validation : Replicate conflicting results under standardized conditions (e.g., fixed cell lines, identical buffer systems) .
  • Theoretical alignment : Reconcile discrepancies using molecular docking to verify target binding poses or allosteric effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to 2-oxopiperidine-associated enzymes (e.g., PDE inhibitors) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with benzodioxole oxygen atoms .
  • QSAR modeling : Derive predictive models based on substituent effects (e.g., electron-donating groups on the phenyl ring) .

Q. What methods validate the selectivity of intermediates in multi-step synthesis?

  • Methodological Answer :
  • Step-wise quenching : Isolate intermediates after each reaction (e.g., basification with NaOH to precipitate intermediates) and characterize via NMR .
  • Selective derivatization : Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions .
  • HPLC-MS tracking : Monitor by-products (e.g., diastereomers or oxidized species) using gradient elution .

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